4-((1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide
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Description
4-((1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H27FN4O4S and its molecular weight is 486.56. The purity is usually 95%.
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Scientific Research Applications
Research on Analogous Compounds
Research applications of compounds with similar structural features often include studies in medicinal chemistry, particularly focusing on their biological activity and potential therapeutic uses. For example, studies on pyrido[1,2-a]pyrimidin-4-ones and thieno[3,2-d]pyrimidines reveal their applications in exploring antimalarial, antimicrobial, and anticancer properties, as well as their role in understanding biological mechanisms and drug development processes.
Antimalarial Activity
Novel pyrido[1,2-a]pyrimidin-4-ones have been synthesized and evaluated for their antimalarial activity against chloroquine-sensitive strains, showcasing the potential of these compounds in antimalarial drug development (Mane et al., 2014).
Anticancer and Anti-inflammatory Agents
A study on the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlighted their anti-inflammatory and analgesic properties, indicating the relevance of structurally similar compounds in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Research on 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated significant antimicrobial activity, underscoring the importance of thienopyrimidine derivatives in discovering new antimicrobial agents (Kolisnyk et al., 2015).
Properties
IUPAC Name |
4-[[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O4S/c1-26-22(31)17-6-2-16(3-7-17)13-29-23(32)21-19(10-11-34-21)28(24(29)33)14-20(30)27-12-15-4-8-18(25)9-5-15/h4-5,8-11,16-17H,2-3,6-7,12-14H2,1H3,(H,26,31)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGAPNBXOOCMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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